molecular formula C10H22<br>CH3(CH2)8CH3<br>C10H22 B031447 Decane CAS No. 124-18-5

Decane

Cat. No.: B031447
CAS No.: 124-18-5
M. Wt: 142.28 g/mol
InChI Key: DIOQZVSQGTUSAI-UHFFFAOYSA-N
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Description

Decane is a significant chemical compound that belongs to the category of alkanes, which are hydrocarbons comprising entirely of hydrogen and carbon atoms arranged in a specific way. Its molecular formula is C₁₀H₂₂ , indicating it comprises ten carbon atoms and twenty-two hydrogen atoms . This compound is a colorless liquid at room temperature with a characteristic odor similar to gasoline. It has a boiling point of approximately 174.1°C and a melting point of -29.7°C .

Mechanism of Action

Target of Action

Decane is a member of the alkane series and is primarily used as a solvent in industrial applications . It can interact with biological systems, particularly in the context of environmental exposure or industrial use .

Mode of Action

This compound’s interaction with its targets is primarily physical rather than biochemical . For instance, in the presence of surfactants, this compound can form aggregates in aqueous solutions . The addition of certain gases, such as methane and carbon dioxide, can alter the interfacial tension between this compound and water, influencing the behavior of these aggregates .

Biochemical Pathways

Certain bacteria can degrade this compound and other alkanes, using them as a source of carbon and energy . This process involves the oxidation of this compound to produce decanoic acid, which is further metabolized through β-oxidation, a pathway that breaks down fatty acids .

Pharmacokinetics

It is likely to be absorbed through the skin and lungs if inhaled or come into contact with the skin . Once in the body, it can accumulate in fatty tissues due to its lipophilic nature .

Result of Action

At the interface of this compound and water, the presence of surfactants and gases can influence the formation and behavior of aggregates . These changes at the molecular level can affect the macroscopic properties of the system, such as interfacial tension .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the presence of surfactants and gases like methane and carbon dioxide can alter the interfacial tension between this compound and water . Temperature and pressure also affect the solubility and swelling of this compound in the presence of these gases . These factors can influence the behavior of this compound in environmental and industrial contexts, such as oil recovery operations .

Biochemical Analysis

Biochemical Properties

Decane, being a hydrocarbon, is non-polar and hydrophobic. It does not readily interact with enzymes, proteins, or other biomolecules in a typical biochemical context. It can affect the fatty acid composition of the cell membrane in certain microorganisms, such as the microalga Botryococcus braunii .

Cellular Effects

The presence of this compound can lead to changes in the phospholipid fatty acid contents of the cell membrane, which can affect the fluidity and functionality of the membrane . This can potentially influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of this compound’s effects on cells is not well understood. It is known that the presence of this compound can lead to a decrease in the unsaturation of membrane fatty acids in B. braunii . This suggests that this compound may interact with the lipid bilayer of the cell membrane, potentially affecting its properties and function.

Temporal Effects in Laboratory Settings

The effects of this compound on cells can be observed over time in laboratory settings. For example, in a study on B. braunii, a concentration-dependent negative effect of this compound on cell growth was observed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decane can be synthesized through various methods, including the cracking of larger hydrocarbons. The two primary methods are thermal cracking and catalytic cracking:

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the refining of petroleum. The process involves the distillation of crude oil, where this compound is separated from other hydrocarbons based on its boiling point .

Chemical Reactions Analysis

Decane, being an alkane, is relatively inert but can undergo several types of reactions under specific conditions:

    In the presence of sufficient oxygen, this compound combusts to form carbon dioxide and water, releasing energy. The reaction is as follows:

    Combustion: 2C10H22+31O220CO2+22H2O2 \text{C}_{10}\text{H}_{22} + 31 \text{O}_2 \rightarrow 20 \text{CO}_2 + 22 \text{H}_2\text{O} 2C10​H22​+31O2​→20CO2​+22H2​O

Properties

IUPAC Name

decane
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InChI

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3
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InChI Key

DIOQZVSQGTUSAI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC
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Molecular Formula

C10H22, Array
Record name N-DECANE
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Related CAS

37309-58-3
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DSSTOX Substance ID

DTXSID6024913
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Molecular Weight

142.28 g/mol
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Physical Description

N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a gasoline-like odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

345.4 °F at 760 mmHg (NTP, 1992), 174.1 °C, 173.00 to 175.00 °C. @ 760.00 mm Hg, 174.2 °C
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Flash Point

115 °F (NTP, 1992), 46.0 °C (114.8 °F) - closed cup, 115 °F (46 °C)(Closed cup), 46 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 5.20X10-2 mg/L at 25 °C, In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C, Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride, Solubility in water: none
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Density

0.73 at 60 °F (USCG, 1999) - Less dense than water; will float, 0.7255 g/cu cm at 25 °C, Relative density (water = 1): 0.7
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.90 (Air = 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

1 mmHg at 61.7 °F ; 2.7 mmHg at 68 °F; 10 mmHg at 131.7 °F (NTP, 1992), 1.43 [mmHg], 1.43 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.17
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Color/Form

Colorless liquid

CAS No.

124-18-5, 63335-87-5, 73138-29-1
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Decane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-21.5 °F (NTP, 1992), -29.7 °C, -31.00 to -28.00 °C. @ 760.00 mm Hg
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Decane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The polymerization of Example 10 was repeated except that in place of the organoaluminum oxy-compound, there were used 1 mmole of triisobutylaluminum and 1.4×10-3 mg atom in terms of titanium atom of the solid catalyst component [I], whereby 46.6 g of an ethylene/4-methyl-1-pentene copolymer having MFR of 0.01 g/10 min, a density of 0.912 g/cm3, an amount of decane-soluble portion of 0.10% by weight and Mw/Mn of 13.6 was obtained.
[Compound]
Name
organoaluminum oxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Name
ethylene 4-methyl-1-pentene
Quantity
46.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decane
Reactant of Route 2
Decane
Reactant of Route 3
Decane
Reactant of Route 4
Decane
Reactant of Route 5
Decane
Reactant of Route 6
Decane
Customer
Q & A

Q1: What is the molecular formula and weight of decane?

A1: this compound is represented by the molecular formula C10H22 and has a molecular weight of 142.28 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, spectroscopic techniques like low-temperature 1H NMR spectroscopy have been used to study the behavior of this compound bound to silica materials. [] These studies provide insights into the mobility and interactions of this compound molecules at interfaces.

Q3: How does this compound behave at interfaces?

A3: this compound's interfacial behavior is influenced by factors like temperature and the presence of other molecules. Studies show that a portion of this compound can remain frozen at temperatures higher than its bulk freezing point when bound to hydrated silica gel or nanosilica. []

Q4: What about this compound's compatibility with other materials, like surfactants?

A4: Research indicates that the presence of this compound can impact the behavior of surfactant systems. For instance, under miscible conditions, this compound can affect the flow behavior of CO2 foam, potentially influencing its application in enhanced oil recovery. []

Q5: What are some applications of this compound?

A5: this compound finds use in various applications, including:

  • Jet fuel surrogate: this compound is a component of S-8, a synthetic jet fuel. []
  • Model compound: this compound serves as a model compound in studies investigating oil recovery techniques. [, ]
  • Solvent: this compound is used in studies investigating the hydrothermal liquefaction of biomass. []

Q6: How is computational chemistry employed in this compound research?

A6: Computational methods like molecular dynamics simulations offer valuable insights into this compound's behavior. For instance, simulations have been used to:

  • Study diffusion: Investigate the diffusion of this compound in carbon nanotubes. []
  • Understand sequestration: Examine how nonionic rhamnolipids sequester this compound in water, relevant to environmental remediation. []
  • Explore CO2 diffusion: Analyze CO2 diffusion in a carbonated water–this compound system, crucial for understanding carbonated water injection in enhanced oil recovery. []

Q7: What is known about the toxicity of this compound?

A7: Studies in rats indicate that inhalation of this compound can lead to the formation of metabolites, primarily alcohols and ketones. [] A separate study suggests that high concentrations of n-decane exposure might be associated with testicular effects in rats. []

Q8: Are there any specific safety concerns regarding this compound?

A8: While this compound is generally considered less toxic than aromatic hydrocarbons, proper handling and exposure limits should be adhered to.

Q9: What is the environmental impact of this compound?

A9: this compound, as a component of fuels and other products, can be released into the environment. Research suggests that this compound is biodegradable. []

Q10: Are there any efforts to mitigate its environmental impact?

A10: Research on bioremediation, such as using rhamnolipids for this compound sequestration, highlights efforts to address potential environmental concerns. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.